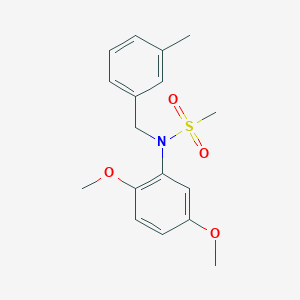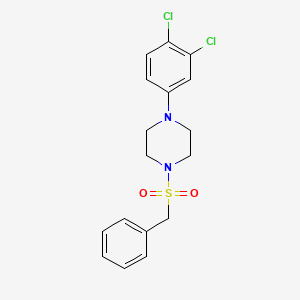
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been investigated as potential treatments for various autoimmune diseases.
Mecanismo De Acción
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. JAK enzymes are crucial for the activation of immune cells, and their dysregulation can lead to autoimmune diseases. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. It can also inhibit the differentiation and activation of immune cells, such as T cells, B cells, and dendritic cells. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can also reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide is a potent and selective JAK inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of autoimmune diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has some limitations for lab experiments, such as its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. One potential application is in the treatment of graft-versus-host disease (GVHD), a life-threatening complication of allogeneic stem cell transplantation. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to be effective in animal models of GVHD, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application is in the treatment of solid tumors, as JAK enzymes are involved in the signaling pathways of tumor growth and metastasis. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to inhibit the growth of several types of tumors in animal models, and further research is needed to evaluate its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chloro-4,5-difluorobenzamide, which is then reacted with 3-pyridinecarboxylic acid to form 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-9-5-11(15)10(14)4-8(9)12(18)17-7-2-1-3-16-6-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSAUZSFNXGFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]octanohydrazide](/img/structure/B5309440.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5309442.png)

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309462.png)
![1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid](/img/structure/B5309466.png)

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5309493.png)
![methyl 4-[1-[3-(dimethylamino)propyl]-4-hydroxy-3-(4-isopropoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5309497.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)